2-(2-Amino-5-bromobenzoyl)pyridine
Overview
Description
(2-Amino-5-bromophenyl)(pyridin-2-yl)methanone is an organic compound with the molecular formula C12H9BrN2O and a molecular weight of 277.12 g/mol . It is a solid at room temperature, typically appearing as a light yellow to yellow crystalline substance[2][2]. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly benzodiazepines .
Scientific Research Applications
(2-Amino-5-bromophenyl)(pyridin-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is employed in the manufacture of various chemical products and materials.
Safety and Hazards
Preparation Methods
The synthesis of (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone can be achieved through several routes. One common method involves the reaction of 2-amino-5-bromobenzoic acid with pyridine under basic conditions to form an intermediate, which is then heated under acidic conditions to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
(2-Amino-5-bromophenyl)(pyridin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogen substitution reactions are common, where the bromine atom is replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone is primarily related to its role as a precursor in the synthesis of benzodiazepines. These compounds exert their effects by binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system, enhancing the inhibitory effects of GABA and producing sedative and anxiolytic effects.
Comparison with Similar Compounds
(2-Amino-5-bromophenyl)(pyridin-2-yl)methanone is similar to other benzophenone derivatives, such as:
- (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone
- (2-Amino-5-fluorophenyl)(pyridin-2-yl)methanone
- (2-Amino-5-iodophenyl)(pyridin-2-yl)methanone
These compounds share similar structures but differ in their halogen substituents, which can influence their reactivity and applications. The uniqueness of (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone lies in its specific bromine substitution, which imparts distinct chemical properties and reactivity patterns.
Properties
IUPAC Name |
(2-amino-5-bromophenyl)-pyridin-2-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-8-4-5-10(14)9(7-8)12(16)11-3-1-2-6-15-11/h1-7H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVZPFKJBLTYCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=C(C=CC(=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166070 | |
Record name | 2-(2-Amino-5-bromobenzoyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1563-56-0 | |
Record name | 2-(2-Amino-5-bromobenzoyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1563-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Amino-5-bromobenzoyl)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001563560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Amino-5-bromobenzoyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-5-bromobenzoylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.866 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(2-AMINO-5-BROMOBENZOYL)PYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9874AL67QQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the metabolic fate of 2-(2-Amino-5-bromobenzoyl)pyridine (ABBP) in different species?
A1: ABBP, a metabolite of the benzodiazepine bromazepam, undergoes further metabolism in various species. Studies show that ABBP is primarily hydroxylated to form 2-(2-amino-5-bromo-3-hydroxybenzoyl)pyridine (3-OH-ABBP) in humans, dogs, rats, and mice. [] This hydroxylation appears to be a major metabolic pathway for ABBP in these species. Additionally, ABBP can be reduced to 2-amino-5-bromo-2'-azabenzhydrol (ABAB) in rabbits, rats, and guinea pigs. [] Interestingly, the extent of ABAB formation varies among species, with guinea pigs exhibiting the highest levels. []
Q2: What role does the intestinal microflora play in the metabolism of bromazepam?
A2: The intestinal microflora plays a significant role in bromazepam degradation. Research demonstrates that over 80% of bromazepam is degraded in the presence of human fecal matter under both anaerobic and aerobic conditions. [] This degradation primarily results in the formation of ABBP, highlighting the contribution of intestinal microflora to bromazepam's metabolism. []
Q3: Are there specific enzymes involved in the reduction of ABBP to ABAB?
A3: Yes, the reduction of ABBP to ABAB is an enzymatic process. Studies have identified NADPH-dependent reductases present in the liver of rabbits, rats, and guinea pigs that catalyze this reaction. [] These reductases are found in both the cytoplasm and microsomes of liver cells, with varying activity levels depending on the species and subcellular location. []
Q4: What analytical methods are used to study bromazepam and its metabolites?
A4: Several analytical techniques are employed to analyze bromazepam and its metabolites. Thin layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are used for identification purposes. [] For quantification, a sensitive and specific stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method with a diode-array detector (DAD) has been developed and validated according to ICH guidelines. [] This method allows for the accurate and precise determination of bromazepam and its degradant ABBP in various matrices. []
Q5: What is the significance of the crystal structure of this compound?
A5: The crystal structure of ABBP reveals that its molecules are non-planar and are held together by both intermolecular and intramolecular hydrogen bonds. [] This structural information is valuable for understanding the molecule's interactions with biological targets and can be useful for designing analogs with potentially altered pharmacological properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.